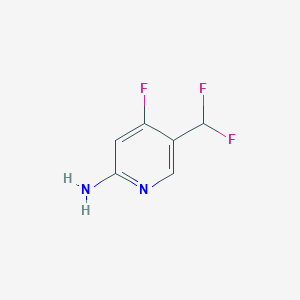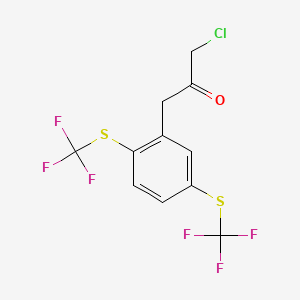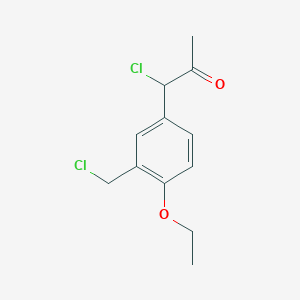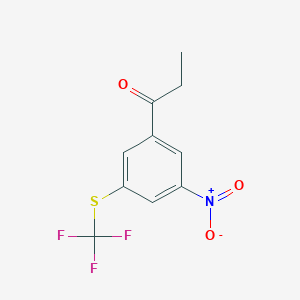
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H7Br2ClO It is a brominated ketone that features both bromine and chlorine atoms attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one can be synthesized through the bromination of 3-chlorophenylpropan-2-one. The reaction typically involves the addition of bromine to 3-chlorophenylpropan-2-one in the presence of a solvent and a catalyst. For example, a reaction mixture containing 33.7 grams of 3-chlorophenylpropan-2-one, 16.8 grams of liquid bromine, 50.0 grams of solvent, and 0.75 grams of catalyst is stirred at 15°C for 2.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring proper handling and safety measures due to the reactive nature of bromine and the potential hazards associated with the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylpropanones.
Reduction Reactions: Products include alcohols.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is a key intermediate in the synthesis of pharmaceutical agents.
Material Science: It is used in the preparation of polymer nanoparticles for drug delivery systems
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms and the carbonyl group are the primary reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of substituted products. Additionally, the carbonyl group can participate in various reactions, including reductions and oxidations, to form different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(3-chlorophenyl)propan-1-one: Similar in structure but with different bromine and chlorine positions.
1-Bromo-3-phenylpropane: Lacks the chlorine atom and has a different reactivity profile.
Propiedades
Fórmula molecular |
C9H7Br2ClO |
|---|---|
Peso molecular |
326.41 g/mol |
Nombre IUPAC |
1-bromo-3-(4-bromo-3-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Br2ClO/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2 |
Clave InChI |
ZTXZDOGQPRVMFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)CBr)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)


![Tert-butyl 1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-B]indolizine-2(1H)-carboxylate](/img/structure/B14048143.png)






